molecular formula C11H11NO2 B1335179 2-(Furan-2-ylmethoxy)aniline CAS No. 869942-43-8

2-(Furan-2-ylmethoxy)aniline

Cat. No.: B1335179
CAS No.: 869942-43-8
M. Wt: 189.21 g/mol
InChI Key: JKKJXKFASQBZPE-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethoxy)aniline is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an aniline moiety through a methoxy linker

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the furan derivative and the biomolecules it interacts with.

Cellular Effects

Furan derivatives have been shown to exhibit a wide range of biological and pharmacological properties, including antibacterial, antifungal, and antiviral activities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Furan derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Furan derivatives are known to exhibit various effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Furan derivatives have been studied in animal models, and their effects can vary with different dosages .

Metabolic Pathways

Furan derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Furan derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Furan derivatives are known to be localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethoxy)aniline typically involves the reaction of 2-furylmethanol with aniline in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction involves the coupling of a boronic acid derivative of 2-furylmethanol with an aryl halide derivative of aniline under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be employed under controlled conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated furans.

    Reduction: Amines and related derivatives.

    Substitution: Substituted anilines with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-ylmethyl)aniline
  • 3-(Furan-2-ylmethoxy)aniline
  • 2-(Thiophen-2-ylmethoxy)aniline

Uniqueness

2-(Furan-2-ylmethoxy)aniline is unique due to the presence of both a furan ring and an aniline moiety, which confer distinct chemical reactivity and biological activity. The methoxy linker provides flexibility and enhances the compound’s ability to interact with various targets, making it a versatile building block in synthetic chemistry .

Biological Activity

2-(Furan-2-ylmethoxy)aniline is an organic compound belonging to the class of furan derivatives. Its unique structure, characterized by a furan ring attached to an aniline moiety, suggests potential biological activities that have drawn interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H11NO2, and its structure includes a methoxy group linked to a furan ring, enhancing its lipophilicity and potential interactions with biological targets. The presence of the furan ring is significant as it contributes to various pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Target Interactions:
Furan derivatives, including this compound, interact with multiple biological targets. These interactions can lead to various therapeutic effects through:

  • Enzyme Inhibition: Furan derivatives may inhibit specific enzymes involved in disease processes.
  • Gene Expression Modulation: They can influence gene expression pathways related to cell proliferation and apoptosis.

Biochemical Pathways:
The compound's activity is mediated through various biochemical pathways, which include:

  • Cellular Signaling: Modulation of signaling pathways that regulate cell growth and differentiation.
  • Antioxidant Activity: Potential to scavenge free radicals, contributing to its protective effects against oxidative stress .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticancer Activity:
    • Studies have shown that furan-containing compounds can exhibit selective toxicity towards cancer cells compared to normal cells. For instance, related compounds have been reported to demonstrate significantly higher toxicity against cancer cell lines than against normal cells .
    • A study indicated that compounds structurally similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Properties:
    • The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest effectiveness against certain strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
  • Neuroprotective Effects:
    • Some studies suggest that furan derivatives may protect neuronal cells from damage induced by oxidative stress, indicating potential applications in neurodegenerative diseases .

Case Studies

  • Anticancer Efficacy:
    • A study conducted on various furan derivatives demonstrated that those with similar structural features to this compound exhibited significant cytotoxicity against human liver carcinoma cells. The results highlighted the importance of structural modifications in enhancing anticancer activity .
Compound NameStructure FeaturesBiological Activity
5-FluoroanilineFluorine-substituted anilineAntimicrobial activity
N-(furan-2-ylmethyl)anilineFuran ring without fluorinePotential antidepressant effects
4-Fluoro-N-(furan-3-ylmethyl)anilineDifferent furan substitutionAnticancer activity
  • Mechanistic Studies:
    • Investigations into the molecular mechanisms revealed that compounds with a furan moiety could modulate key signaling pathways involved in apoptosis and cell cycle regulation, providing insights into their therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral absorption due to its favorable lipophilicity. This property allows it to effectively cross lipid membranes and reach target sites within biological systems. Studies indicate that similar compounds are metabolized through various pathways involving cytochrome P450 enzymes, influencing their bioavailability and efficacy .

Properties

IUPAC Name

2-(furan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKJXKFASQBZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390301
Record name 2-(furan-2-ylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-43-8
Record name 2-(furan-2-ylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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